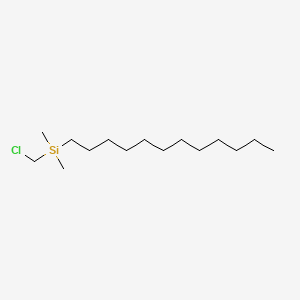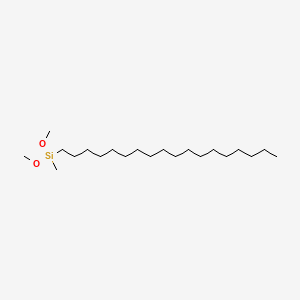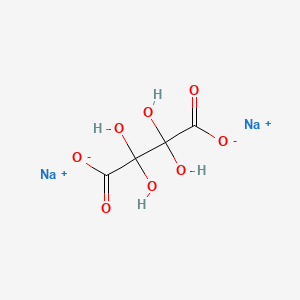
四羟基琥珀酸二钠
描述
Disodium tetrahydroxysuccinate is a useful research compound. Its molecular formula is C4H4Na2O8 and its molecular weight is 226.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium tetrahydroxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium tetrahydroxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
四羟基琥珀酸二钠已被研究作为一种腐蚀抑制剂。研究表明,它可以有效地防止工业系统中的腐蚀,特别是在存在铁细菌的情况下。 该化合物能够与金属离子形成络合物并在金属表面形成保护层,使其在维护管道和冷却系统的完整性方面具有重要价值 .
药物设计与发现
在药物设计与发现领域,二羟基酒石酸钠作为开发新型治疗剂的支架。 其结构用作创建具有特定生物活性的化合物的模板,这对于寻找各种疾病的新治疗方法至关重要 .
分子生物学与细胞培养
该化合物在分子生物学与细胞培养中用作缓冲液的组成部分。 其稳定性和与生物系统的相容性使其成为需要精确 pH 控制和离子强度的实验中必不可少的成分 .
食品工业应用
二羟基酒石酸钠在食品工业中用作乳化剂和粘合剂。 它有助于保持果冻、人造黄油和香肠外壳等食品产品的稠度和稳定性,确保所需的质地和保质期 .
金属离子络合
四羟基琥珀酸二钠与金属离子络合的能力被用于合成金属有机框架 (MOF) 和其他配位化合物。 这些材料在催化、气体储存和分离过程中有应用 .
环境科学
在环境科学中,二羟基酒石酸钠用于水处理过程。 它可以帮助从废水中去除重金属和其他污染物,有助于水资源的净化和循环利用 .
分析化学
作为一种分析试剂,四羟基琥珀酸二钠被用于分析化学中用于各种化学物质的定量和鉴定。 其螯合性能在比色分析和滴定中特别有用 .
药物制剂
最后,在药物制剂中,该化合物充当稳定剂和赋形剂。 它确保活性药物成分的稳定性并提高药物的整体功效 .
作用机制
Biochemical Pathways
The biochemical pathways affected by Disodium tetrahydroxysuccinate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the biological effects of Disodium tetrahydroxysuccinate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Disodium tetrahydroxysuccinate . .
生化分析
Biochemical Properties
Disodium tetrahydroxysuccinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle. Disodium tetrahydroxysuccinate acts as a substrate for this enzyme, facilitating the conversion of succinate to fumarate . Additionally, it can interact with other dehydrogenase enzymes, influencing their activity and the overall metabolic flux within cells .
Cellular Effects
Disodium tetrahydroxysuccinate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the stability of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, leading to enhanced inflammatory responses . Furthermore, disodium tetrahydroxysuccinate can alter T-cell metabolism and cytokine secretion, impacting immune cell function .
Molecular Mechanism
The molecular mechanism of disodium tetrahydroxysuccinate involves several key interactions at the molecular level. It binds to succinate dehydrogenase, inhibiting its activity and leading to the accumulation of succinate within cells . This accumulation can result in the stabilization of HIF-1α and the generation of reactive oxygen species (ROS), which play a role in various cellular processes . Additionally, disodium tetrahydroxysuccinate can modulate the activity of other dehydrogenase enzymes, affecting their substrate specificity and catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium tetrahydroxysuccinate can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, disodium tetrahydroxysuccinate may degrade, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time .
Dosage Effects in Animal Models
The effects of disodium tetrahydroxysuccinate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as inflammation and oxidative stress . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Disodium tetrahydroxysuccinate is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and subsequently to malate . The compound can also affect the levels of various metabolites, altering the overall metabolic flux within cells . Additionally, disodium tetrahydroxysuccinate may interact with cofactors such as NAD+ and FAD, modulating their availability and activity .
Transport and Distribution
Within cells and tissues, disodium tetrahydroxysuccinate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as monocarboxylate transporters (MCTs), which facilitate its entry into the cytoplasm . Once inside the cell, the compound can localize to different cellular compartments, including the mitochondria, where it exerts its biochemical effects . The distribution of disodium tetrahydroxysuccinate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Disodium tetrahydroxysuccinate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized within the mitochondria, where it interacts with enzymes involved in the TCA cycle . It can also be found in the cytoplasm, where it influences various signaling pathways and metabolic processes . The subcellular localization of disodium tetrahydroxysuccinate is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
属性
IUPAC Name |
disodium;2,2,3,3-tetrahydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O8.2Na/c5-1(6)3(9,10)4(11,12)2(7)8;;/h9-12H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIAGGRMZDKAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(O)O)(O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061222 | |
| Record name | Butanedioic acid, tetrahydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866-17-1 | |
| Record name | Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, tetrahydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrahydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



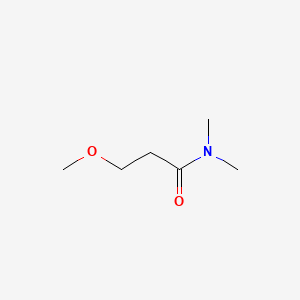
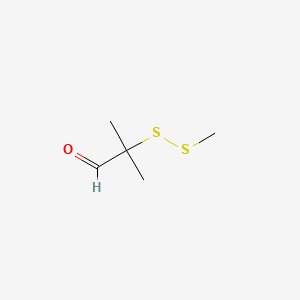
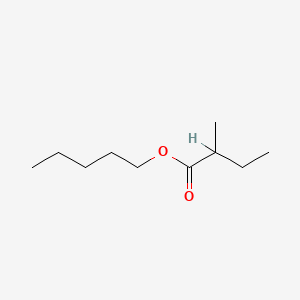

![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
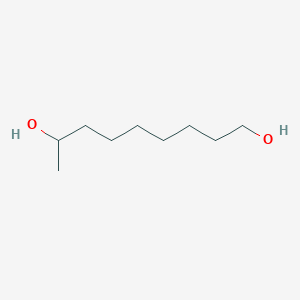




![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
